3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBSMBXUXJSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the furan-3-carbonyl precursor. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the formation of the oxazolidine-2,4-dione moiety under specific reaction conditions, such as the use of appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. The furan moiety enhances the interaction with bacterial cell membranes, leading to increased efficacy against resistant strains of bacteria.
- Case Study : A recent investigation demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
-
Anticancer Properties :
- The oxazolidine scaffold is associated with various anticancer mechanisms. Research has shown that compounds with similar structures can induce apoptosis in cancer cells.
- Data Table :
Material Science Applications
- Polymer Chemistry :
- The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.
- Case Study : Research on copolymerization methods showed that including this compound in polyesters resulted in materials with improved tensile strength and degradation rates suitable for biomedical applications .
Agricultural Chemistry Applications
- Pesticidal Activity :
- Preliminary studies suggest that the compound exhibits insecticidal properties against common agricultural pests. The furan-carbonyl group is particularly effective in disrupting metabolic pathways in insects.
- Data Table :
Mechanism of Action
The mechanism of action of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the pyrrolidine ring can modulate biological pathways. The oxazolidine-2,4-dione moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Structural Features
The compound’s oxazolidine-2,4-dione moiety is a common scaffold in fungicides and enzyme inhibitors. Its pyrrolidine ring introduces chirality and conformational flexibility, while the furan-3-carbonyl substituent may enhance π-π stacking interactions or modulate solubility. Below is a comparison with structurally related compounds:
| Compound Name | Substituent on Pyrrolidine | Molecular Weight | Key Functional Groups | Biological Activity (Inferred/Reported) |
|---|---|---|---|---|
| 3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (Target) | Furan-3-carbonyl | ~292.26* | Oxazolidine-dione, pyrrolidine, furan | Potential fungicidal/kinase inhibition |
| 3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione [18] | 2-Fluorobenzoyl | 292.26 | Fluorophenyl, oxazolidine-dione | Kinase inhibition (TRKA) |
| 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione [19] | Cyclopropanecarbonyl | 264.25 | Cyclopropane, oxazolidine-dione | Unreported (structural analogue) |
| Famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) [15], [17] | Anilino, phenoxyphenyl | 375.38 | Oxazolidine-dione, aryl groups | Broad-spectrum fungicide |
| Vinclozolin (3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione) [4] | Dichlorophenyl, vinyl | 286.11 | Halogenated aryl, oxazolidine-dione | Fungicide (gray mold inhibition) |
Substituent Effects on Activity
- Furan-3-carbonyl vs. Fluorobenzoyl/cyclopropanecarbonyl : The furan group’s electron-rich aromatic system may enhance binding to hydrophobic enzyme pockets compared to fluorobenzoyl (electron-withdrawing) or cyclopropane (sterically compact) groups. This could influence selectivity in kinase or fungicidal targets [18], [6].
- Aryl vs. Heteroaryl Substituents: Famoxadone’s phenoxyphenyl and anilino groups contribute to its fungicidal activity by interacting with fungal cytochrome bc1 complexes [17]. The target compound’s furan may mimic these interactions but with reduced steric bulk.
Physicochemical Properties
Biological Activity
The compound 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₆N₄O₃
- Molecular Weight : 284.27 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with pyrrolidine and subsequent cyclization to form the oxazolidine ring. The synthetic route may include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving furan derivatives.
- Acylation : The furan carbonyl group is introduced by acylating the pyrrolidine ring.
- Cyclization to Oxazolidine : This step involves the formation of the oxazolidine structure through condensation reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives containing furan and pyrrolidine moieties possess significant antimicrobial properties. For example:
- Mechanism of Action : These compounds are believed to disrupt bacterial cell wall synthesis or inhibit essential enzymes in microbial metabolism.
Antioxidant Properties
The presence of the furan ring contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects
Research has shown that similar compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
Case Studies and Research Findings
Discussion
The biological activity of this compound is supported by various studies that emphasize its potential in medicinal chemistry. The compound's ability to interact with biological targets suggests it could be developed into a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by coupling with the oxazolidine-2,4-dione moiety. Key steps include:
- Acylation : Reacting pyrrolidine with furan-3-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with a base like triethylamine) .
- Oxazolidine Formation : Cyclization using carbonyldiimidazole (CDI) or phosgene derivatives in THF at reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Critical Parameters : Temperature control during acylation minimizes side reactions, while solvent polarity affects cyclization efficiency. Yields range from 40–65% depending on purification methods .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm (pyrrolidine protons), δ 5.2–5.5 ppm (oxazolidine-dione ring), and δ 7.2–7.6 ppm (furan protons) confirm connectivity .
- ¹³C NMR : Carbonyl signals near δ 170–175 ppm (oxazolidine-dione) and δ 160–165 ppm (furan carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₂N₂O₅), with fragmentation patterns indicating pyrrolidine ring cleavage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for oxazolidine-2,4-dione derivatives?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .
- Structural Confirmation : Re-evaluate batch purity via HPLC (>98%) and XRD crystallography to rule out polymorphic effects .
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to verify target binding (e.g., COX-2 or GABA receptors) across studies .
Q. How can reaction mechanisms for furan-3-carbonyl group incorporation be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled furan-3-carbonyl chloride to track acylation via ¹³C NMR .
- Kinetic Profiling : Monitor intermediates via in situ FTIR (e.g., disappearance of carbonyl chloride peaks at 1800 cm⁻¹) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., SN1 vs. SN2) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation or employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) during pyrrolidine functionalization .
- Process Optimization : Switch from batch to flow chemistry for precise control of reaction time/temperature, reducing racemization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
